molecular formula C4H3NO3 B1304915 Isoxazole-4-carboxylic acid CAS No. 6436-62-0

Isoxazole-4-carboxylic acid

Cat. No. B1304915
CAS RN: 6436-62-0
M. Wt: 113.07 g/mol
InChI Key: LYPXTDXYEQEIIN-UHFFFAOYSA-N
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Description

Isoxazole-4-carboxylic Acid: Comprehensive Analysis

Isoxazole-4-carboxylic acid is a compound that has been identified as a microbial metabolite with herbicidal activity. It was isolated from a strain of soil actinomycete and has shown a marked phytotoxic effect against rice seedlings . This compound is part of the isoxazole family, which includes various derivatives with significant synthetic and pharmacological interest.

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid and its derivatives has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), leading to the formation of isoxazole-4-carboxylic esters and amides . Another method includes the reaction of α,β-unsaturated α-nitroesters with n-butylamine, yielding 4-substituted isoxazole-3,5-carboxylic butylamides, which upon hydrolysis give isoxazole-3,5-dicarboxylic acids . Additionally, Schiff bases have been used to synthesize 4-substituted isoxazole-3,5-dicarboxylic amides and acids . A stereoselective synthesis of a conformationally constrained analogue of aspartic acid, which is a 4-amino-3-hydroxy isoxazole-4-carboxylic acid derivative, has also been reported .

Molecular Structure Analysis

Isoxazole-4-carboxylic acid derivatives exhibit a variety of molecular structures, depending on the substituents and the synthetic route employed. The molecular structure of these compounds is crucial for their biological activity and reactivity. For instance, the conformationally constrained analogue of aspartic acid mentioned earlier has a specific three-dimensional structure that is significant for its biological function.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. For example, the reaction of aryl nitrile oxides with enolates can lead to the formation of functional 3-arylisoxazoles and 3-aryl-2-isoxazolines, which are important in the synthesis of pharmacologically active compounds . The reactivity of 5-amino-3-trifluoromethylisoxazole-4-carboxylic acids towards electrophiles has been examined, showing different outcomes based on the electrophile used .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-4-carboxylic acid derivatives are influenced by their molecular structure. These properties are essential for understanding their behavior in different environments, such as in biological systems or during chemical reactions. The herbicidal activity of isoxazole-4-carboxylic acid suggests that its physical and chemical properties enable it to interact effectively with biological targets, leading to the observed phytotoxic effects.

Scientific Research Applications

Synthesis Techniques

  • A novel synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization has been reported. This process involves Fe(II)-catalyzed isomerization and leads to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).
  • Efficient syntheses of isoxazole-3-carboxylic acid and imino-oxopentanoic acid, precursors of 4-hydroxyisoleucine, using readily available and inexpensive starting materials, have been described (Becht et al., 2006).

Biological and Pharmacological Activities

  • Isoxazole carboxamide derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) potential. Some of these compounds, notably those with methoxy (OCH3) groups, exhibited significant analgesic activity (Bibi et al., 2019).

Chemical Reactivity and Applications

  • Research into the reactivity of isoxazoles has revealed the preparation of pharmacologically active isoxazoles using aryl nitrile oxides and a variety of enolates. These methods have shown to be selective and versatile (Vitale & Scilimati, 2013).
  • Orthogonally protected 3-(1-aminoalkyl)isoxazole-4-carboxylic acid has been prepared as a peptide mimetic, offering potential applications in biochemical research (Jones et al., 2000).

Synthetic Applications

  • Ruthenium-catalyzed rearrangement of isoxazol-5(4H)-ones to pyrazole- and isoxazole-4-carboxylic acids demonstrates the versatility of isoxazole derivatives in synthetic chemistry (Loro et al., 2022).

Safety And Hazards

Isoxazole-4-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Isoxazoles, including Isoxazole-4-carboxylic acid, are being studied for their potential in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are found in many commercially available drugs and show various biological activities such as anticancer, anti-inflammatory, and antibacterial activities . Therefore, the development of new synthetic methods and the incorporation of isoxazole-4-carboxylic acid into the peptide chain is an important task .

properties

IUPAC Name

1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXTDXYEQEIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214577
Record name 4-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-4-carboxylic acid

CAS RN

6436-62-0
Record name 4-Isoxazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
AV Serebryannikova, EE Galenko… - The Journal of …, 2019 - ACS Publications
… (5) Derivatives of isoxazole-4-carboxylic acid in particular … (10) Isoxazole-4-carboxylic acid derivatives previously were … preparation of isoxazole-4-carboxylic acid derivatives from …
Number of citations: 21 pubs.acs.org
U Bąchor, A Lizak, R Bąchor, M Mączyński - Molecules, 2022 - mdpi.com
… In this work, we analyzed the possibility of a 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) application in classical and ultrasonic agitated solid-phase peptide synthesis as a new …
Number of citations: 2 www.mdpi.com
S Colleoni, AA Jensen, E Landucci, E Fumagalli… - … of Pharmacology and …, 2008 - ASPET
(±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo [3,4 -d]-isoxazole-4-carboxylic acid (HIP-A) and (±)-3-hydroxy-4,5,6, 6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B) …
Number of citations: 36 jpet.aspetjournals.org
Z Gao, WJ Hurst, W Czechtizky, D Hall… - Bioorganic & medicinal …, 2013 - Elsevier
Lead optimization guided by histamine H 3 receptor (H 3 R) affinity and calculated physico-chemical properties enabled simultaneous improvement in potency and PK properties …
Number of citations: 27 www.sciencedirect.com
DS Barak, DJ Dahatonde… - Asian Journal of Organic …, 2019 - Wiley Online Library
A microwave‐assisted metal‐free route to substituted 4‐haloisoxazoles via decarboxylative halogenation of substituted isoxazole‐4‐carboxylic acids using N‐iodosuccinimide (NIS) …
Number of citations: 13 onlinelibrary.wiley.com
K Kobinata, S Sekido, M Uramoto… - Agricultural and …, 1991 - jstage.jst.go.jp
… pure form and identified as isoxazole-4-carboxylic acid. The structure was finally confirmed by synthesis. This is the first report describing that isoxazole-4-carboxylic acid is a microbial …
Number of citations: 26 www.jstage.jst.go.jp
FP Doyle, JC Hanson, AAW Long… - Journal of the Chemical …, 1963 - pubs.rsc.org
… Heating 3-$-methoxyphenyl-5-methylisoxazole-4-carboxylic acid with aluminium chloride gave the 3-p-hydroxyphenyl compound. The action of nitric and sulphuric acid on 5-methyl-3-…
Number of citations: 7 pubs.rsc.org
H Bibi, H Nadeem, M Abbas, M Arif - BMC chemistry, 2019 - Springer
… respective oxime was prepared and further treated with ethylacetoacetate and anhydrous zinc chloride followed by hydrolysis of ester to furnish 3-substituted isoxazole-4-carboxylic acid…
Number of citations: 15 link.springer.com
M Funicello, P Conti, M De Amici, C De Micheli… - Molecular …, 2004 - ASPET
We characterized the interaction of two conformationally constrained aspartate and glutamate analogs, 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid (HIP…
Number of citations: 32 molpharm.aspetjournals.org
P Conti, A Pinto, G Roda, L Tamborini, D Arosio… - …, 2007 - thieme-connect.com
An alternative synthesis of 4-amino-3-hydroxy-4, 5, 6, 6a-tetrahydro-3aH-cyclopenta [d] isoxazole-4-carboxylic acid, a conformationally constrained analogue of aspartic acid, is …
Number of citations: 5 www.thieme-connect.com

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